Biological Inactivity as a Verified Negative Control for CM11 in VHL-Dependent Degradation Assays
CMP98's primary differentiation lies in its functional inactivity as a VHL degrader, directly contrasting it with the active comparator, CM11. In a cellular model, treatment with the active PROTAC CM11 resulted in a significant decrease in VHL protein levels, thereby enhancing Vpx expression. In contrast, treatment with CMP98 showed no significant effect on VHL-mediated Vpx degradation, behaving identically to a control PROTAC [1]. This lack of effect confirms its utility as a negative control.
| Evidence Dimension | VHL-dependent Vpx degradation |
|---|---|
| Target Compound Data | No significant effect on Vpx expression (ns, not significant) |
| Comparator Or Baseline | CM11 (pVHL30-targeted PROTAC) |
| Quantified Difference | CM11 inhibits VHL-mediated degradation of Vpx, while CMP98 does not. Densitometry ratio indicates a significant difference (P < 0.05 to P < 0.01 for CM11 vs. ns for CMP98) [1]. |
| Conditions | PMA-differentiated Mono Mac 6 cells infected with HIV-2 for 2 days; protein levels assessed by immunoblotting with anti-Vpx and anti-VHL antibodies. |
Why This Matters
This direct comparison provides quantitative evidence that CMP98 is a suitable negative control for CM11 in VHL-related research, validating its procurement over an uncharacterized alternative.
- [1] Smith, J., et al. 'PHD3-VHL axis controls HIV-2 infection through oxygen-dependent hydroxylation and degradation of Vpx'. PLOS Pathogens, 2025. View Source
